molecular formula C20H16FN5OS B2716153 2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(2-methylphenyl)acetamide CAS No. 893934-45-7

2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(2-methylphenyl)acetamide

Cat. No.: B2716153
CAS No.: 893934-45-7
M. Wt: 393.44
InChI Key: PGAZKLFBXQJWST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo[3,4-d]pyrimidine class, a heterocyclic scaffold known for its pharmacological relevance, particularly in kinase inhibition and anticancer research. The molecule features a pyrazolo[3,4-d]pyrimidin-4-yl core substituted with a 4-fluorophenyl group at position 1 and a sulfanyl-linked acetamide moiety at position 2. The acetamide’s nitrogen is further substituted with a 2-methylphenyl group. This structural configuration introduces steric and electronic modifications that influence solubility, binding affinity, and metabolic stability.

Properties

IUPAC Name

2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN5OS/c1-13-4-2-3-5-17(13)25-18(27)11-28-20-16-10-24-26(19(16)22-12-23-20)15-8-6-14(21)7-9-15/h2-10,12H,11H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGAZKLFBXQJWST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(2-methylphenyl)acetamide typically involves multi-step organic reactions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening methods can also aid in optimizing reaction conditions and yields .

Chemical Reactions Analysis

Types of Reactions

2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(2-methylphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets, such as CDKs. By inhibiting these enzymes, the compound can disrupt cell cycle progression, leading to apoptosis in cancer cells . Molecular docking studies have shown that the compound fits well into the active site of CDKs, forming essential hydrogen bonds with key amino acids .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares a pyrazolo[3,4-d]pyrimidine core with several derivatives, differing primarily in substituents on the acetamide nitrogen and pyrazole ring. Key analogues include:

Compound Name Substituents (R1, R2) Molecular Formula Key Features
Target Compound R1: 4-Fluorophenyl; R2: 2-Methylphenyl C20H15FN4OS (estimated) Electron-donating methyl group enhances lipophilicity; moderate steric bulk
2-{[1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide R2: 4-Trifluoromethoxyphenyl C20H13F4N5O2S Electron-withdrawing CF3O group improves metabolic stability
N-(4-Acetamidophenyl)-2-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]acetamide R1: Phenyl; R2: 4-Acetamidophenyl C21H19N5O2S Acetamide enhances hydrogen-bonding potential; increased polarity
2-(3-(4-Chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-fluorophenyl)acetamide Pyrazolo[3,4-b]pyridine core C27H20FClN4O2 Chlorophenyl and fluorophenyl groups enhance halogen bonding interactions

Physicochemical Properties

  • Molecular Weight : The target compound (estimated ~406.4 g/mol) is lighter than the trifluoromethoxy analogue (463.4 g/mol) due to the smaller methyl substituent .
  • Lipophilicity : The 2-methylphenyl group increases lipophilicity (logP ~3.5 estimated) compared to the polar 4-acetamidophenyl analogue (logP ~2.8) .
  • Melting Point : While data for the target compound is unavailable, analogues with electron-withdrawing groups (e.g., CF3O) exhibit higher melting points (e.g., 302–304°C in Example 83 ), suggesting stronger intermolecular forces.

Pharmacological Implications

  • Kinase Inhibition: The pyrazolo[3,4-d]pyrimidine core is a known ATP-binding site competitor in kinases . The 4-fluorophenyl group may enhance selectivity for tyrosine kinases, as seen in structurally related chromenone derivatives .
  • Metabolic Stability : The methyl group in the target compound may reduce oxidative metabolism compared to the trifluoromethoxy analogue, which is more resistant to enzymatic degradation .
  • Toxicity : The absence of reactive groups (e.g., free amines in Example 60 ) suggests a favorable safety profile.

Research Findings and Data Tables

Table 1: Comparative Analysis of Key Analogues

Property Target Compound Trifluoromethoxy Analogue Acetamidophenyl Analogue Pyrazolo[3,4-b]pyridine Derivative
Molecular Formula C20H15FN4OS (estimated) C20H13F4N5O2S C21H19N5O2S C27H20FClN4O2
Molecular Weight ~406.4 463.4 429.5 486.0
Key Substituent 2-Methylphenyl 4-Trifluoromethoxyphenyl 4-Acetamidophenyl 4-Fluorophenyl
LogP (Estimated) 3.5 4.2 2.8 4.7
Synthetic Complexity Moderate High Moderate High

Biological Activity

2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(2-methylphenyl)acetamide is a novel compound belonging to the pyrazolopyrimidine class, which has gained attention for its potential biological activities. The structural features of this compound, including the fluorophenyl and sulfanyl groups, suggest diverse interactions with biological targets, making it a candidate for further pharmacological exploration.

Chemical Structure and Properties

The compound can be described by the following IUPAC name and chemical formula:

Property Details
IUPAC Name This compound
Chemical Formula C18H17FN4OS
Molecular Weight 358.42 g/mol

The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the sulfanyl group may facilitate covalent bonding with nucleophilic residues in proteins, potentially modulating their activity. The fluorophenyl group enhances hydrophobic interactions, which may improve binding affinity to targets involved in cancer and inflammatory pathways.

Antitumor Activity

Recent studies have indicated that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation.

  • Case Study Example : A derivative with a similar structure demonstrated an IC50 value of 49.85 µM against human cancer cell lines, indicating moderate cytotoxicity and potential for further development into therapeutic agents .

Anti-inflammatory Effects

Compounds within this chemical class are also being investigated for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX).

  • Research Finding : In vitro studies have shown that certain pyrazolo compounds can significantly reduce the production of TNF-alpha and IL-6 in activated macrophages, suggesting a pathway for anti-inflammatory action .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.

Compound IC50 (µM) Activity
1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol26Antitumor
N-(3-nitrophenyl)-2-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)acetamide30Antitumor
2-{[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]}pyrimidine-4,5-triamine25Antitumor

The data indicates that while similar compounds exhibit varying degrees of biological activity, the unique combination of functional groups in our compound may enhance its efficacy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.